

Tetrahydroamentoflavone vs. Amentoflavone: A Comparative Bioactivity Analysis for Researchers

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Compound of Interest

Compound Name: *Tetrahydroamentoflavone*

Cat. No.: *B12406782*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of **tetrahydroamentoflavone** and its parent compound, amentoflavone. This document synthesizes available experimental data to highlight their comparative efficacy in key therapeutic areas.

Tetrahydroamentoflavone (THA) is a hydrogenated derivative of amentoflavone, a naturally occurring biflavonoid found in various plants. While amentoflavone has been extensively studied for its diverse pharmacological effects, research into THA is emerging.^[1] Due to their structural similarity, the biological activities of amentoflavone are often considered a proxy for the potential of THA.^[2] This guide presents a side-by-side look at their performance, supported by quantitative data and detailed experimental methodologies.

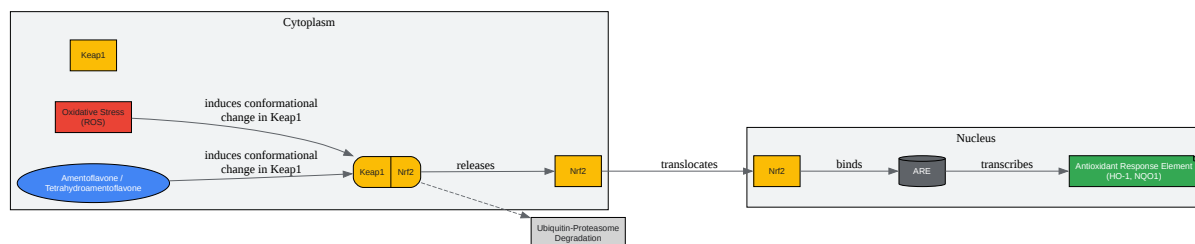
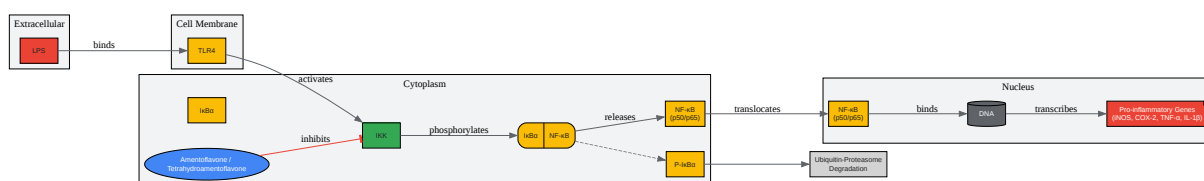
Comparative Bioactivity Data

The following table summarizes the available quantitative data for the antioxidant activities of **tetrahydroamentoflavone** and amentoflavone. The half-maximal inhibitory concentration (IC₅₀) and other metrics are presented to facilitate a direct comparison of their potency.

Bioactivity Assay	Tetrahydroamentoflavone (THA)	Amentoflavone (AMF)	Reference Standard
Antioxidant Activity			
Superoxide ($\bullet\text{O}_2^-$) Radical Scavenging	IC50: 4.8 ± 0.3 $\mu\text{g/mL}$	IC50: 8.98 ± 0.23 μM	Not specified
DPPH \bullet Radical Scavenging	IC50: 165.7 ± 22.8 $\mu\text{g/mL}$	IC50: 5.73 ± 0.08 $\mu\text{g/mL}$ - 432.25 ± 84.05 μM	Not specified
ABTS \bullet^+ Radical Scavenging	IC50: 4.4 ± 0.2 $\mu\text{g/mL}$	IC50: 7.25 ± 0.35 μM	Not specified
Fe $^{2+}$ Chelating	IC50: 743.2 ± 49.5 $\mu\text{g/mL}$	Data not available	Not specified
Cu $^{2+}$ Chelating	IC50: 35.5 ± 1.9 $\mu\text{g/mL}$	High binding affinity (pCu $_{7.4}$ = 10.44)	Not specified
Anti-Inflammatory Activity			
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)	Inhibits NO production[3]	Concentration-dependent inhibition[4]	Not specified
Anticancer Activity			
LLC (Lewis Lung Carcinoma)	Data not available	IC50: 36.29 $\mu\text{g/mL}$	Not specified
B16 (Melanoma)	Data not available	IC50: 95.65 $\mu\text{g/mL}$	Not specified
HeLa (Cervical Cancer)	Data not available	IC50: 76.83 μM	Not specified
MCF-7 (Breast Cancer)	Data not available	IC50: 67.71 μM	Not specified

Key Signaling Pathways

Amentoflavone is known to modulate several critical signaling pathways involved in inflammation and cellular defense. It is hypothesized that **tetrahydroamentoflavone** interacts with these same pathways due to its structural similarity.



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